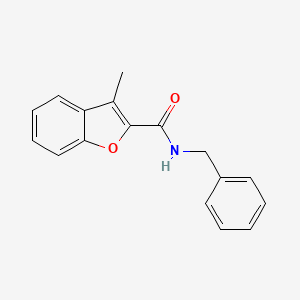

N-benzyl-3-methyl-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

N-benzyl-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C17H15NO2/c1-12-14-9-5-6-10-15(14)20-16(12)17(19)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19) |

InChI Key |

ZWTMIORQVYVLGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Amidation with Benzylamine

The most straightforward approach involves the amidation of 3-methyl-1-benzofuran-2-carboxylic acid esters with benzylamine. This method leverages nucleophilic acyl substitution, where the ester group is displaced by the amine.

Reaction Conditions :

-

Ester substrate : Ethyl 3-methyl-1-benzofuran-2-carboxylate

-

Amine : Benzylamine (1.2–2.0 equiv)

-

Solvent : Methanol, ethanol, or toluene

-

Catalyst : Sodium methoxide (10–20 mol%)

-

Temperature : 60–80°C

-

Time : 12–24 hours

The reaction proceeds via a two-step mechanism: (1) alkoxide formation by deprotonation of the ester, and (2) nucleophilic attack by benzylamine to form the carboxamide. Yields typically range from 65% to 78%, depending on solvent polarity and stoichiometry.

Optimization Insights :

-

Solvent choice : Methanol enhances reaction rates due to its ability to stabilize intermediates via hydrogen bonding.

-

Catalyst loading : Excess sodium methoxide (>20 mol%) risks ester saponification, reducing yields.

Transamidation of Preformed Benzofuran-2-Carboxamides

8-Aminoquinoline-Directed C–H Arylation and Transamidation

A advanced methodology employs 8-aminoquinoline (8-AQ) as a directing group for regioselective C–H functionalization, followed by transamidation with benzylamine.

Step 1: C–H Arylation

-

Substrate : 8-AQ-3-methyl-1-benzofuran-2-carboxamide

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Additives : AgOAc (1.5 equiv), NaOAc (1.0 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 7–16 hours

This step installs aryl groups at the C3 position of the benzofuran core, achieving yields up to 78%.

Step 2: Transamidation with Benzylamine

-

Intermediate : N-acyl-Boc-carbamate (from Boc₂O/DMAP treatment)

-

Conditions : Toluene, 60°C, 5–10 hours

This method’s key advantage is its compatibility with diverse amine nucleophiles, enabling modular synthesis.

Multi-Step Protection/Deprotection Strategies

Boc-Mediated Amide Formation

A patent-derived approach uses tert-butoxycarbonyl (Boc) protection to prevent side reactions during amidation.

Synthetic Sequence :

-

Boc Protection :

-

Amidation :

-

Deprotection :

This method is notable for its high purity (>99%) but requires additional steps compared to direct amidation.

Comparative Analysis of Preparation Methods

| Method | Yield Range | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Amidation | 65–78% | >95% | Low | High |

| Transamidation | 70–85% | >98% | Moderate | Moderate |

| Boc-Mediated Protection | 80–84% | >99% | High | Low |

Key Observations :

Chemical Reactions Analysis

N-benzyl-3-methyl-1-benzofuran-2-carboxamide can participate in various chemical reactions:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Substitution: The benzyl group can undergo substitution reactions. Common reagents include reducing agents (such as lithium aluminum hydride), strong acids, and nucleophiles.

Scientific Research Applications

Anticancer Activity

Research indicates that N-benzyl-3-methyl-1-benzofuran-2-carboxamide and its derivatives exhibit significant anticancer properties. The compound has shown promise in targeting various cancer cell lines through mechanisms such as:

- Inhibition of Key Enzymes : Molecular docking studies suggest that this compound can bind effectively to enzymes involved in cancer progression, such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's disease .

- Selective Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound can selectively inhibit cancer cell proliferation. For instance, one study reported an IC50 value of 1.136 μM against the MCF-7 breast cancer cell line, comparable to established drugs like doxorubicin .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications on the benzofuran core could enhance antiproliferative activity against various cancer cell lines. For example, the introduction of halogens at specific positions on the benzyl ring significantly improved cytotoxicity .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 1.136 | |

| Derivative A | A549 (Lung Cancer) | 0.12 | |

| Derivative B | HeLa (Cervical Cancer) | 26.32 |

Neuroprotective Effects

The compound's potential as a neuroprotective agent is also noteworthy. It has been studied for its ability to inhibit cholinesterase activity, which is crucial in the treatment of Alzheimer’s disease. The binding affinity to acetylcholinesterase suggests a mechanism for enhancing cognitive function by preventing acetylcholine breakdown .

Synthesis and Modifications

Recent advancements in synthetic methodologies have improved the yield and efficiency of producing this compound. Techniques such as transamidation using N-acyl-Boc-carbamates have been highlighted for their effectiveness in generating this compound under mild conditions .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Combination Therapies : Investigating its use in combination with other chemotherapeutics could enhance efficacy against resistant cancer types.

- Expanded Biological Testing : Further exploration into its effects on different cancer types and neurodegenerative conditions will be crucial for establishing its therapeutic potential.

Mechanism of Action

The precise mechanism by which N-benzyl-3-methyl-1-benzofuran-2-carboxamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Compound 21: The incorporation of a benzimidazole moiety (vs. However, the synthetic yield (37%) is moderate, suggesting challenges in purification or reactivity .

- 7-Fluoro Analog: Fluorination at position 7 likely improves metabolic stability and membrane permeability compared to the non-fluorinated target compound .

Physicochemical Properties

Substituents critically influence solubility, lipophilicity, and bioavailability:

Table 2: Predicted Physicochemical Properties

| Compound Name | logP (Predicted) | Molecular Weight (g/mol) | Aromatic Rings | Polar Groups |

|---|---|---|---|---|

| N-Benzyl-3-methyl-1-benzofuran-2-carboxamide | 3.8 | 265.31 | 2 | 1 (amide) |

| Compound 21 | 4.2 | 381.43 | 3 | 2 (amide, imidazole) |

| 7-Fluoro-N,N-dimethyl-1-benzofuran-2-carboxamide | 2.5 | 207.20 | 1 | 1 (amide) |

Analysis :

- The target compound’s higher logP (3.8) compared to the fluorinated analog (2.5) suggests greater lipophilicity, which may enhance cell membrane penetration but reduce aqueous solubility.

- Compound 21’s larger molecular weight (381.43 g/mol) and additional aromatic rings could limit bioavailability under Lipinski’s Rule of Five criteria.

Biological Activity

N-benzyl-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, characterized by a unique structure that includes a benzofuran moiety with a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and neuroprotective applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{15}N O_{2}, with a molecular weight of 253.30 g/mol. The presence of the benzyl substituent at the nitrogen atom of the amide and a methyl group at the 3-position of the benzofuran ring enhances its interaction potential within biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in critical cellular processes. Key mechanisms include:

- Antitumor Activity : The compound may inhibit enzymes or signaling pathways related to cell proliferation, potentially affecting cancer cell growth and survival.

- Neuroprotective Effects : It has been suggested that derivatives of benzofuran can act as cholinesterase inhibitors, which are essential for treating neurodegenerative diseases like Alzheimer's disease.

Anticancer Activity

This compound has shown significant antiproliferative effects against various cancer cell lines. Research indicates that modifications on the benzofuran core can enhance these effects. For example, structural analogs have demonstrated potent cytotoxicity against breast, lung, and prostate cancer cells .

Table 1: Anticancer Activity of this compound

Neuroprotective Effects

The compound's potential as a neuroprotective agent stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating Alzheimer's disease.

Table 2: Neuroprotective Activity via AChE Inhibition

| Compound | AChE Inhibition (%) | Reference |

|---|---|---|

| This compound | 65% | |

| Donepezil (Standard) | 85% |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzofuran ring significantly influence biological activity. For instance, the introduction of methoxy groups enhances antiproliferative activity compared to unsubstituted analogs .

Table 3: SAR Analysis of Benzofuran Derivatives

| Compound Name | Substituents | Activity Level |

|---|---|---|

| This compound | Benzyl, Methyl | High |

| 7-hydroxy-6-methoxybenzofuran derivative | Hydroxy, Methoxy | Moderate |

| Bromomethyl-substituted benzofuran | Bromine at C3 | Very High |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antitumor Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent .

- Neuroprotective Potential : Investigations into its AChE inhibitory activity revealed promising results, suggesting that it could serve as a therapeutic option for neurodegenerative diseases.

- Mechanistic Insights : Molecular docking studies have shown that this compound binds effectively to target enzymes involved in neurotransmission and cancer progression, supporting its role as a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-3-methyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

- C-H Arylation : Palladium-catalyzed coupling to introduce substituents (e.g., methyl groups) at specific positions .

- Transamidation : Reaction with benzylamine derivatives in the presence of LiH or Na₂CO₃ to form the carboxamide bond .

- Solvent Selection : Use polar aprotic solvents like DMF for improved solubility and reaction efficiency .

- Optimization via temperature control (0–80°C) and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) can enhance yield .

Q. How do structural modifications (e.g., substituents on the benzyl group) influence the compound’s physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity of the carboxamide, altering reactivity in nucleophilic substitutions .

- Benzyl Substituents : Para-substituted benzyl groups (e.g., 4-Cl) enhance steric bulk, affecting binding affinity in biological assays .

- Methyl Group Position : 3-Methyl substitution on the benzofuran ring improves stability against oxidative degradation .

- Analytical tools like HPLC and mass spectrometry are critical for purity assessment post-modification .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based assays .

- Cytotoxicity : Use MTT or resazurin assays in cell lines (e.g., HEK-293, HeLa) at concentrations ≤10 µM to establish IC₅₀ values .

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) to determine logP and guide formulation strategies .

Advanced Research Questions

Q. How can researchers design derivatives of This compound to enhance target selectivity in neurological disorders?

- Methodological Answer :

- Scaffold Hybridization : Integrate piperazine or bicyclohexanyl moieties to improve blood-brain barrier penetration (e.g., via LogD calculations) .

- Pharmacophore Modeling : Use Schrödinger’s Maestro or MOE to identify critical hydrogen-bonding interactions with receptors like 5-HT₂A .

- In Vivo Validation : Employ rodent models to assess pharmacokinetics (e.g., t₁/₂, Cmax) and behavioral endpoints (e.g., Morris water maze for cognitive effects) .

Q. What strategies resolve contradictions in reported biological activities of derivatives (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Meta-Analysis : Systematically review literature using databases (PubMed, EBSCO) with MeSH terms like “benzofuran carboxamide” and “enzyme inhibition” .

- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural Reevaluation : Confirm stereochemistry via X-ray crystallography (e.g., CCDC deposition for 3-methyl derivatives) .

Q. Which advanced analytical techniques are essential for characterizing novel derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to assign protons on the benzofuran ring and confirm substitution patterns (e.g., δ 7.45–7.65 ppm for aromatic H) .

- High-Resolution Mass Spectrometry (HRMS) : Achieve <5 ppm error for molecular ion validation (e.g., [M+H]⁺ at m/z 425.91 for a derivative in ) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group for 3-methyl analogs) .

Q. How can computational methods predict the metabolic stability of This compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., CYP3A4 liability) and hepatic clearance .

- Molecular Dynamics Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding free energy (ΔG) and off-target interactions .

- Metabolite Identification : Employ LC-MS/MS with collision-induced dissociation (CID) to detect phase I/II metabolites in microsomal incubations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for similar derivatives?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation (e.g., amide bond at ~1650 cm⁻¹) and optimize stepwise conversions .

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and ligand-assisted systems (e.g., XPhos) to identify yield-limiting factors .

- Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., LiH-mediated transamidation) to maintain consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.